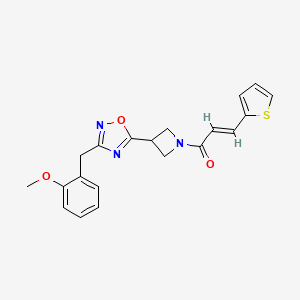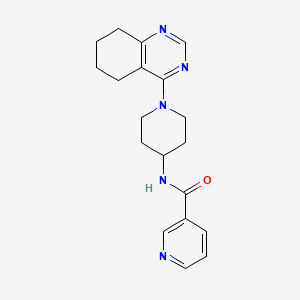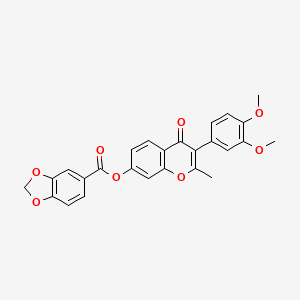
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as [3- (3,4-dimethoxyphenyl)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate, has a molecular formula of C25H18O8 . It has a molecular weight of 446.4 g/mol and an exact mass of 446.10016753 g/mol . The compound has a complexity of 766 and a topological polar surface area of 89.5 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It has a hydrogen bond acceptor count of 8 and a rotatable bond count of 6 . The heavy atom count is 33 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have shown anticancer activity against various cancer cell lines .Physical And Chemical Properties Analysis
The compound has a XLogP3 value of 4.3, indicating its lipophilicity . It also has a topological polar surface area of 89.5, which can influence its ability to cross cell membranes .科学的研究の応用
Synthesis and Chemical Reactions
Successive Michael Reactions on Chromone Derivatives
Chromones reacted with dimethyl acetonedicarboxylate to yield a variety of products, depending on the substituent at the 3-position. The study explored the synthesis process and proposed mechanisms for the formation of these compounds, indicating their significance in the synthesis of functionalized benzophenones, benzo[c]chromones, and hydroxybenzoylfuroates (Terzidis et al., 2008).
Pyrazole Ligands and Their Complexes
The reaction of 4-oxo-4H-chromones with N-methylhydrazine led to the formation of isomeric, highly substituted pyrazoles. These compounds were used as ligands to form complexes with platinum(II) and palladium(II), showcasing a method to synthesize ligands with potential applications in coordination chemistry (Budzisz et al., 2004).
Antioxidant Properties
Antioxidant Activity of Triazoles
New compounds with 2,4- and 3,4-dimethoxyphenyl groups exhibited significant antioxidant activity. This study underlines the potential of these derivatives for developing antioxidants through synthesis and activity evaluation (Dovbnya et al., 2022).
Structural Analysis and Properties
Flavone Structure Analysis
The structure of hymenoxin, a flavone derivative, was elucidated, providing insights into its molecular configuration and potential interactions. Such structural analyses contribute to understanding the chemical behavior and potential applications of similar compounds (Watson et al., 1991).
Ionic Liquid Promoted Knoevenagel Condensation
Demonstrates a green, mild, and efficient synthesis method for certain chromene derivatives, highlighting the importance of developing environmentally friendly synthetic methods for such compounds (Shelke et al., 2009).
将来の方向性
特性
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O8/c1-14-24(15-4-8-19(29-2)22(10-15)30-3)25(27)18-7-6-17(12-21(18)33-14)34-26(28)16-5-9-20-23(11-16)32-13-31-20/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXSMWVZHVSKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2693412.png)
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2693413.png)

![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2693419.png)

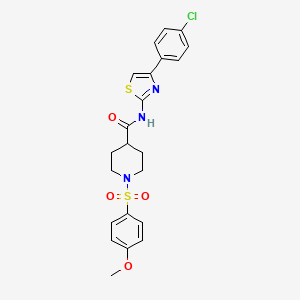
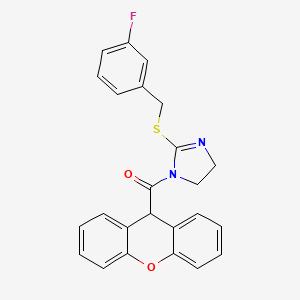
![2-Chloro-N-[[1-(2,6-difluorophenyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2693423.png)
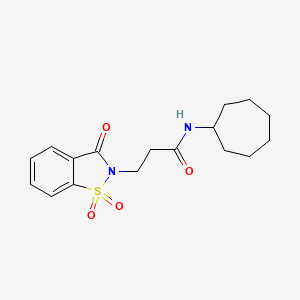
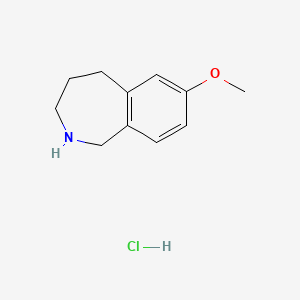
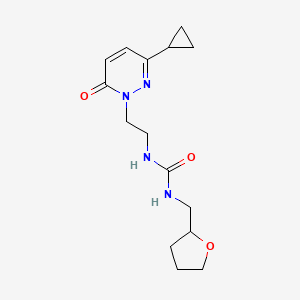
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide](/img/structure/B2693433.png)
